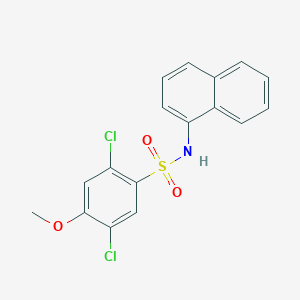
2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide (DNBS) is a chemical compound that has been widely used in scientific research for its immunomodulatory properties. DNBS is a sulfonamide derivative that has been synthesized by various methods and has been studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is not fully understood. It is believed to act by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have immunomodulatory effects in animal models. It has been shown to reduce the severity of colitis and to reduce the production of pro-inflammatory cytokines. 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been shown to reduce the severity of allergic reactions and to reduce the production of IgE antibodies. In addition, 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have anti-tumor effects in animal models.
实验室实验的优点和局限性
2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a well-established model for studying the immune system and has been extensively studied in animal models. It is also relatively easy to synthesize and has a high yield. However, 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has limitations as well. It is not a natural compound and may not accurately reflect the physiological conditions in humans. In addition, the mechanism of action of 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is not fully understood, which may limit its use in some experiments.
未来方向
There are several future directions for research on 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide. One direction is to study the role of 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide in the development of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study the use of 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide in combination with other drugs to develop new therapies for cancer and inflammatory diseases. Finally, further research is needed to understand the mechanism of action of 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide and to develop new compounds with similar immunomodulatory properties.
合成方法
2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide can be synthesized by various methods, including the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with naphthalene-1-amine in the presence of a base. Another method involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with naphthalene-1-amine in the presence of sodium hydride. The yield of 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide obtained by these methods is around 50%.
科学研究应用
2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has been widely used in scientific research to study its immunomodulatory properties. It has been used to induce colitis in animal models to study the role of the immune system in inflammatory bowel disease. 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been used to study the mechanisms of allergic reactions and to develop new therapies for allergic diseases. In addition, 2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide has been used to study the role of the immune system in cancer and to develop new cancer therapies.
属性
IUPAC Name |
2,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-23-16-9-14(19)17(10-13(16)18)24(21,22)20-15-8-4-6-11-5-2-3-7-12(11)15/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAIJBZUJGKMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-4-methoxy-N-(naphthalen-1-yl)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)
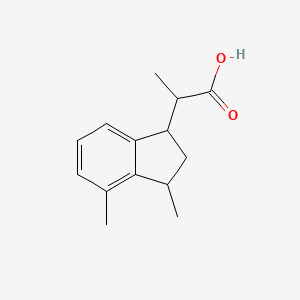

![8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978618.png)
![N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

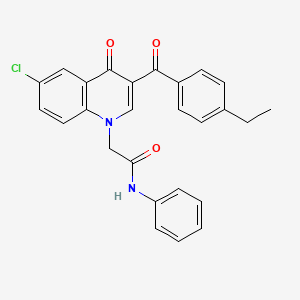
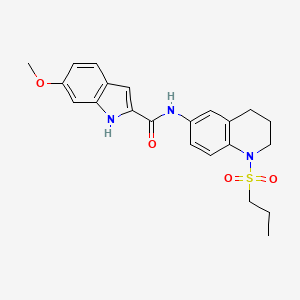
![(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2978628.png)

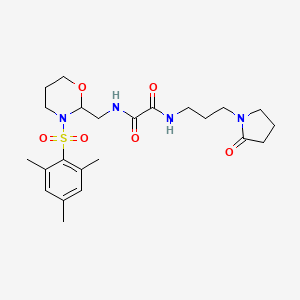

![[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane](/img/structure/B2978636.png)